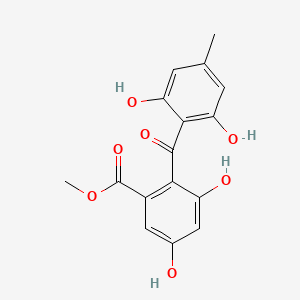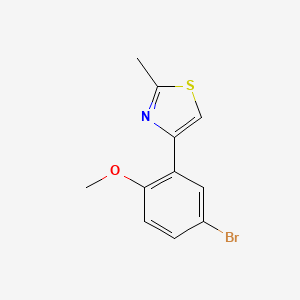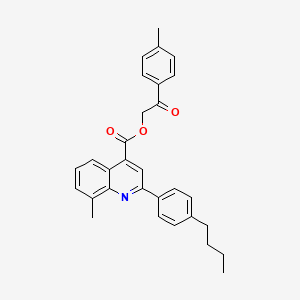
OVA-E1 peptide TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OVA-E1 peptide trifluoroacetate involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of OVA-E1 peptide trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity (>98%) .
Analyse Chemischer Reaktionen
Types of Reactions
OVA-E1 peptide trifluoroacetate primarily undergoes:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution during synthesis to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products formed from these reactions are typically the modified peptides with altered sequences or functional groups, depending on the specific reaction conditions used.
Wissenschaftliche Forschungsanwendungen
OVA-E1 peptide trifluoroacetate is widely used in scientific research due to its ability to activate specific signaling pathways. Some of its applications include:
Chemistry: Used as a model peptide in studies involving peptide synthesis and modification.
Biology: Investigates the activation of p38 and JNK pathways in thymocytes.
Medicine: Potential therapeutic applications in modulating immune responses.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
Wirkmechanismus
OVA-E1 peptide trifluoroacetate exerts its effects by activating the p38 and JNK signaling cascades. These pathways are involved in various cellular processes, including inflammation, apoptosis, and stress responses. The peptide binds to specific receptors on thymocytes, leading to the phosphorylation and activation of p38 and JNK .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SIINFEKL: The parent peptide from which OVA-E1 peptide trifluoroacetate is derived.
SB 202190: A p38 MAPK inhibitor with similar applications in research.
Astragaloside IV: Another compound that inhibits ERK1/2 and JNK activation
Uniqueness
OVA-E1 peptide trifluoroacetate is unique due to its specific sequence and ability to activate both p38 and JNK pathways in thymocytes, making it a valuable tool in immunological research .
Eigenschaften
Molekularformel |
C49H77F3N10O16 |
|---|---|
Molekulargewicht |
1119.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C47H76N10O14.C2HF3O2/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4;3-2(4,5)1(6)7/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71);(H,6,7)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-;/m0./s1 |
InChI-Schlüssel |
OAOVWFXRXDBOSX-YUPPFQQGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid](/img/structure/B15087446.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B15087449.png)

![10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B15087460.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15087468.png)

![7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15087474.png)
![1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B15087479.png)
![Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]-](/img/structure/B15087487.png)

![ethyl (2E)-5-(2-chlorophenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15087501.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15087507.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-chlorobenzamide](/img/structure/B15087513.png)

